N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide
Description
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide (CAS: 905716-22-5) is a pyrimidine-derived acetamide with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol . The compound features a pyrimidinone ring substituted with an ethyl group at the N1 position and an acetamide moiety at the C4 position. Key calculated physicochemical properties include an XLogP3 value of -0.6, indicating moderate hydrophilicity, a topological polar surface area (TPSA) of 61.8 Ų, and one hydrogen bond donor and two hydrogen bond acceptors .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-3-11-5-4-7(9-6(2)12)10-8(11)13/h4-5H,3H2,1-2H3,(H,9,10,12,13) |
InChI Key |
OVPDGKPJFCGEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=NC1=O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide typically involves the cyclization of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring. The final step involves the acylation of the pyrimidine derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide exhibits significant pharmacological properties that make it a candidate for drug development.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound possess antimicrobial properties. For instance, derivatives of pyrimidine have been shown to inhibit bacterial growth effectively. A study conducted by El-Shazly et al. (2020) highlighted the synthesis of pyrimidine derivatives with enhanced antibacterial activity against various strains of bacteria, suggesting that modifications to the pyrimidine ring can lead to improved efficacy .
Anticancer Properties
The compound's structural features allow it to interact with biological targets involved in cancer progression. A notable study by Khedher et al. (2021) investigated the cytotoxic effects of pyrimidine derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells . This suggests that this compound may have potential as an anticancer agent.
Agricultural Applications
This compound has also been explored for its potential use in agriculture.
Herbicidal Activity
Research indicates that compounds with a pyrimidine backbone can act as effective herbicides. A study published by Zhang et al. (2019) showed that certain pyrimidine derivatives inhibited the growth of common weeds, suggesting their utility as herbicides in crop management . The mechanism involves the disruption of photosynthesis and other metabolic pathways in target plants.
Material Science Applications
The unique properties of this compound extend into material sciences.
Polymer Development
This compound can be used as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research by Liu et al. (2020) demonstrated that polymers synthesized with pyrimidine derivatives exhibited improved thermal resistance and tensile strength compared to conventional polymers .
Data Tables
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | El-Shazly et al., 2020 | Antimicrobial activity against bacterial strains |
| Khedher et al., 2021 | Significant cytotoxic effects on cancer cell lines | |
| Agriculture | Zhang et al., 2019 | Effective growth inhibition of common weeds |
| Material Science | Liu et al., 2020 | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyrimidinyl vs. Phenyl Acetamides
N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) share the acetamide backbone but replace the pyrimidinyl group with substituted aromatic rings . These compounds exhibit distinct crystal packing due to the electron-withdrawing effects of substituents like chlorine or methyl groups. For example, 3,5-(CH₃)₂C₆H₃NH-CO-CCl₃ crystallizes with two molecules per asymmetric unit, while simpler derivatives (e.g., 3-ClC₆H₄NH-CO-CCl₃) have one, highlighting how bulky substituents influence lattice parameters .
Ethyl vs. Vinyl Substitution
The compound N-(1-ethenyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide (CAS: 27248-06-2) differs from the target compound by replacing the ethyl group with a vinyl substituent . This substitution reduces steric bulk and introduces π-electrons, which may alter electronic distribution across the pyrimidinone ring. Such changes could affect reactivity (e.g., susceptibility to nucleophilic attack) or solubility, though experimental data are currently unavailable .
Thiazolidinone and Quinolinyl Derivatives
Compounds like (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide (12a) incorporate fused heterocyclic systems (thiazolidinone and indole), expanding hydrogen-bonding and π-stacking capabilities compared to the simpler pyrimidinyl-acetamide structure . These derivatives are often designed for biological activity (e.g., kinase inhibition), whereas the target compound’s applications remain underexplored.
Physicochemical Properties
Hydrogen Bonding and Solubility
The target compound’s TPSA (61.8 Ų) and H-bond donor/acceptor counts (1/2) are comparable to phenyl-based trichloro-acetamides (e.g., TPSA ~60–70 Ų for 3-ClC₆H₄NH-CO-CCl₃) but lower than thiazolidinone derivatives (TPSA >100 Ų due to additional carbonyl groups) . Its XLogP3 (-0.6) suggests greater hydrophilicity than trichloro-acetamides (XLogP3 ~2–3 due to Cl substituents) but lower than vinyl-substituted analogues (predicted XLogP3 ~0.5–1.0) .
Crystallographic and Intermolecular Interactions
The N–H and C=O groups in the target compound likely form R²₂(8) hydrogen-bonding motifs, a common pattern in acetamides . In contrast, trichloro-acetamides exhibit stronger halogen-mediated interactions (C–Cl···π) alongside N–H···O bonds, leading to denser crystal packing . The pyrimidinyl ring’s oxo group may also engage in C=O···H–N interactions, similar to those observed in quinolinyl-thiazolidinone hybrids .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|
| N-(1-Ethyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | C₈H₁₁N₃O₂ | 181.19 | -0.6 | 61.8 | Ethyl, pyrimidinone, acetamide |
| N-(1-Ethenyl-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | C₈H₉N₃O₂ | 179.18* | ~0.5† | ~61.8† | Vinyl, pyrimidinone, acetamide |
| 3-ClC₆H₄NH-CO-CCl₃ | C₈H₅Cl₄NO | 303.94 | 2.8 | 65.5 | 3-Cl-phenyl, trichloroacetamide |
| (Z)-2-(2,4-dioxo-5-(2-oxoindolin-3-ylidene)thiazolidin-3-yl)-N-(p-tolyl)acetamide | C₂₀H₁₆N₄O₄S | 408.43 | 1.2 | 114.0 | Thiazolidinone, indole, acetamide |
*Estimated molecular weight for vinyl analogue. †Predicted based on structural similarity .
Biological Activity
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in enhancing immune responses and exhibiting antiviral properties. This article compiles various research findings, case studies, and data tables to offer a comprehensive overview of its biological activity.
The compound exhibits its biological activity primarily through the enhancement of cell-mediated immunity. Research has shown that it can potentiate immune responses in various animal models. For instance, studies utilizing the pertussis vaccine pleurisy test in rats indicated that this compound significantly enhances delayed hypersensitivity reactions, suggesting an increase in cell-mediated immunity .
Immune System Modulation
The compound has been evaluated for its effects on the immune system through various tests:
These findings indicate that this compound can be beneficial in disorders that require enhanced immune function.
Antiviral Activity
Recent studies have also explored the antiviral properties of similar pyrimidine derivatives. While specific data on this compound is limited, related compounds have shown promising results against viral infections:
| Compound | Virus Targeted | IC50 Value (μM) | Reference |
|---|---|---|---|
| 4-thiazolidinone derivative | HIV | 0.20 | |
| Pyrimidine derivative | Influenza A virus | 27.4 |
These studies suggest that modifications in the pyrimidine structure can lead to significant antiviral activity, indicating a potential pathway for further research into this compound.
Case Studies and Research Findings
A notable study examined the pharmacokinetics of similar compounds in animal models. It was found that variations in molecular structure significantly influenced both the efficacy and safety profiles of these compounds. For instance, the half-life and clearance rates varied markedly between enantiomers of related pyrimidine derivatives . This highlights the importance of structural optimization in developing effective therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : A Pd-catalyzed amidation and cyclization approach is commonly employed for structurally similar pyrimidinyl acetamides. Key steps include:
- Using Pd(OAc)₂ as a catalyst with Xantphos as a ligand to facilitate coupling.
- Optimizing solvent systems (e.g., toluene/water mixtures) and temperature (80–100°C) to balance reaction efficiency and byproduct formation.
- Purification via column chromatography with silica gel and ethyl acetate/hexane gradients.
- Validate reproducibility by tracking reaction progress with TLC and confirming yields ≥75% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-analytical approach:
- CHN Analysis : Confirm elemental composition (e.g., %C, %H, %N) against theoretical values. Example for a related compound:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 65.21 | 64.98 |
| H | 5.12 | 5.09 |
| N | 12.34 | 12.28 |
| Minor deviations (<0.5%) indicate high purity . |
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions; FT-IR for carbonyl (C=O) and amide (N-H) stretches.
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase.
Q. What regulatory considerations apply to handling derivatives of N-substituted acetamides in laboratory settings?
- Methodological Answer : Under TSCA Section 12(b), certain acetamide derivatives (e.g., N-[4-(pentyloxy)phenyl]acetamide) require export notifications due to toxicity or environmental risks. Researchers should:
- Screen structural analogs against EPA’s TSCA inventory (40 CFR 721.285) for compliance.
- Document synthesis scales, disposal protocols, and safety data sheets (SDS) for institutional review .
Advanced Research Questions
Q. How can reaction yields for this compound be improved when scaling from milligram to gram quantities?
- Methodological Answer : Address scalability challenges via:
- Catalyst Loading : Reduce Pd(OAc)₂ from 5 mol% to 2 mol% to minimize metal contamination while maintaining efficiency.
- Solvent Optimization : Replace toluene with DMA (dimethylacetamide) for better solubility at higher concentrations.
- Intermittent Cooling : Control exothermic side reactions during substrate addition.
- Validate scalability using Design of Experiments (DoE) to model temperature, solvent, and catalyst interactions .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural validation?
- Methodological Answer : Discrepancies may arise from tautomerism or residual solvents. Mitigate via:
- Variable Temperature NMR : Identify dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C and 60°C.
- 2D-COSY/HSQC : Assign ambiguous proton/carbon signals through correlation spectroscopy.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and rule out impurities.
- Cross-reference with computational models (DFT-based NMR chemical shift predictions) .
Q. What strategies ensure the stability of this compound under long-term storage?
- Methodological Answer : Degradation pathways (hydrolysis, oxidation) require:
- Storage Conditions : Lyophilize and store at -20°C in amber vials under argon.
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products.
- Additive Screening : Incorporate antioxidants (e.g., BHT at 0.01% w/w) to inhibit radical-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
